molecular formula C16H19F3O3 B055184 Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate CAS No. 122115-59-7

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

Cat. No.: B055184
CAS No.: 122115-59-7
M. Wt: 316.31 g/mol
InChI Key: RICAXFIYDCACCQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is an organic compound with the molecular formula C₁₆H₁₉F₃O₃ It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 3-trifluoromethylbenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between ethyl heptanoate and 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxo-7-phenylheptanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the para position, leading to different steric and electronic effects.

    Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the ortho position, affecting its reactivity and interactions.

Uniqueness

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is unique due to the presence of the trifluoromethyl group at the meta position, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICAXFIYDCACCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645735
Record name Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-59-7
Record name Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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